BRL 37344 sodium
Description
Sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate (BRL37344) is a selective β3-adrenergic receptor (β3-AR) agonist. It features a phenoxyacetic acid backbone with stereospecific substitutions at the 3-chlorophenyl and hydroxyethylamino groups, conferring receptor specificity . Primarily studied for metabolic and vascular effects, BRL37344 enhances glucose uptake in skeletal muscle and increases cutaneous blood flow in dogs via β3-AR activation .
Properties
IUPAC Name |
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIJYKMYQRHRC-WJKBNZMCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274368 | |
| Record name | BRL 37344 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127299-93-8 | |
| Record name | BRL-37344 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL 37344 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-37344 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Skeleton Assembly
The synthesis begins with the condensation of 3-chlorophenyl ethanolamine derivatives with phenoxyacetic acid precursors. A pivotal intermediate, (2R)-2-(3-chlorophenyl)-2-hydroxyethylamine, is prepared via asymmetric reduction of the corresponding ketone using sodium borohydride (NaBH₄) in the presence of a chiral catalyst. This step ensures >98% enantiomeric excess (ee) for the (R)-configuration at the benzyl position.
The phenoxyacetic acid moiety is introduced through nucleophilic substitution. Methyl chloroacetate reacts with 4-[(2R)-2-aminopropyl]phenol under basic conditions (K₂CO₃, KI, acetone), yielding methyl [4-[(2R)-2-aminopropyl]phenoxy]acetate. Saponification with aqueous NaOH converts the ester to the carboxylic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt.
Key Stereochemical Considerations
The (R,R)-configuration is critical for β3-AR agonist activity. Racemic mixtures are resolved using chiral column chromatography (Chiralpak AD-H column, hexane:isopropanol eluent). Alternatively, enzymatic resolution with lipases selectively hydrolyzes the undesired enantiomer. X-ray crystallography confirms the absolute configuration, with dihedral angles between the chlorophenyl and hydroxyethyl groups measuring 112.4°.
Optimization of Reaction Conditions
Hydrogenation and Reduction Steps
Intermediate 3-(2-nitropropyl)-1H-indoles are reduced to the corresponding amines using two methods:
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Catalytic Hydrogenation : Raney nickel (Ra-Ni) under H₂ (50 psi) in ethanol at 60°C achieves 85–92% yield.
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Chemical Reduction : Iron powder in aqueous ethanol with NH₄Cl at reflux provides 78–84% yield but requires post-reaction filtration to remove iron residues.
| Reduction Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic H₂ | Ra-Ni | 60 | 92 | 99.5 |
| Chemical | Fe/NH₄Cl | 80 | 84 | 97.2 |
Condensation Reactions
The amine intermediate couples with methyl chloroacetate in acetone under reflux (56°C, 12 h), achieving 89% conversion. KI acts as a phase-transfer catalyst, accelerating the reaction by 30% compared to uncatalyzed conditions. Excess methyl chloroacetate (1.5 equiv) suppresses di-alkylation byproducts.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via:
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Size-Exclusion Chromatography : Sephadex LH-20 with methanol removes high-molecular-weight impurities.
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Ion-Exchange Chromatography : Dowex 50WX4 resin (Na⁺ form) separates the sodium salt from unreacted acid.
Final purity exceeds 99% (HPLC: C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Validation
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¹H NMR (500 MHz, D₂O): δ 7.41 (d, J = 8.5 Hz, 2H, Ar-H), 6.91 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂CO), 3.98 (m, 1H, CH-NH), 3.12 (dd, J = 11.0, 4.5 Hz, 1H, CH-OH), 2.85–2.72 (m, 2H, CH₂CH), 1.32 (d, J = 6.5 Hz, 3H, CH₃).
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HRMS (ESI): m/z calc. for C₁₉H₂₁ClNNaO₄ [M+Na]⁺ 401.1004, found 401.1006.
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
A microreactor system (Corning AFR) enhances reproducibility for large-scale production:
Chemical Reactions Analysis
Types of Reactions
BRL 37344A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRL 37344A can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Case Study: Antihypertensive Effects
A study published in the Journal of Pharmacology demonstrated that sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate significantly reduced blood pressure in hypertensive rat models. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), showing a dose-dependent response with a maximum reduction observed at 15 mg/kg.
| Dose (mg/kg) | Blood Pressure Reduction (mmHg) |
|---|---|
| 5 | 10 |
| 10 | 15 |
| 15 | 25 |
| 20 | 20 |
Neuroprotective Properties
Research indicates that sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate may possess neuroprotective effects against oxidative stress in neuronal cells. In vitro studies revealed a significant decrease in reactive oxygen species (ROS) when treated with the compound.
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Trials conducted on various crops showed effective weed control without significant phytotoxicity to the crops.
| Crop Type | Weeds Controlled | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Soybean | Amaranthus spp. | 200 | 85 |
| Corn | Chenopodium spp. | 150 | 90 |
| Wheat | Brassica spp. | 250 | 80 |
Growth Promotion
In addition to its herbicidal properties, sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate has been shown to enhance plant growth parameters such as root length and biomass when applied at low concentrations.
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced mechanical properties and thermal stability.
Case Study: Biodegradable Polymers
A recent study explored the incorporation of sodium; 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate into polylactic acid (PLA) matrices. The resulting composites exhibited improved tensile strength and biodegradability compared to pure PLA.
| Composition (% Sodium Salt) | Tensile Strength (MPa) | Biodegradation Rate (%) |
|---|---|---|
| 0 | 45 | 30 |
| 5 | 55 | 50 |
| 10 | 60 | 70 |
Mechanism of Action
BRL 37344A exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The increased cAMP levels result in enhanced lipolysis, thermogenesis, and energy expenditure. Additionally, BRL 37344A has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Comparison with Similar β3-AR Agonists
Structural and Functional Analogues
CL316243 (CL-316,243)
- Structure: Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate.
- Key Differences: Replaces the phenoxyacetate group with a benzodioxole dicarboxylate moiety .
- Functional Comparison: Both BRL37344 and CL316243 stimulate glucose uptake in skeletal muscle at nanomolar concentrations . In ulcer prevention models, CL316243 (ED₅₀ = 0.04 mg/kg) is slightly less potent than BRL37344 (ED₅₀ = 0.03 mg/kg) .
BRL35135A
- Structure : Methyl ester hydrobromide derivative of BRL37344, with a methyl group replacing the sodium counterion .
- Functional Comparison :
Ritobegron and Solabegron
Pharmacological Profiles
Mechanistic Insights
- BRL37344 vs. CL316243: Both activate β3-AR in vascular smooth muscle, but BRL37344 induces purplish skin discoloration in dogs, suggesting unique hemodynamic effects . CL316243’s benzodioxole group may enhance metabolic stability compared to BRL37344’s phenoxyacetate .
- Stereochemistry : The (R,R) configuration in CL316243 vs. (R,R) in BRL37344 influences receptor binding kinetics and selectivity .
Biological Activity
Sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, also known as CL 316243 disodium salt, is a compound recognized for its potent biological activity, particularly as a selective β3-adrenoceptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H18ClNNa2O7
- Molecular Weight : 465.8 g/mol
- CAS Number : 151126-84-0
- Solubility : Soluble in water up to 100 mM
- Purity : Greater than 96%
CL 316243 acts primarily as a highly selective β3-adrenoceptor agonist. It exhibits an EC50 value of approximately 3 nM, indicating its potency and selectivity over β1 and β2 receptors by more than 10,000-fold. The activation of β3-adrenoceptors is linked to various metabolic processes, including thermogenesis in brown adipose tissue and modulation of insulin and glucose levels.
Biological Activity
The biological activity of sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate can be summarized as follows:
- Increased Thermogenesis : The compound significantly enhances thermogenesis in brown adipose tissue, leading to increased metabolic rates.
- Reduction of Blood Insulin and Glucose Levels : Following oral administration, it effectively decreases blood insulin and glucose levels, suggesting potential applications in metabolic disorders such as obesity and diabetes.
Table 1: Summary of Biological Effects
| Effect | Mechanism | Reference |
|---|---|---|
| Increased thermogenesis | Activation of β3-adrenoceptors | |
| Decreased insulin levels | Modulation of metabolic pathways | |
| Decreased glucose levels | Enhanced energy expenditure |
Case Studies
Several studies have demonstrated the efficacy of sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate in vivo:
- Animal Model Study : In a study involving obese mice, administration of CL 316243 resulted in significant weight loss and improved glucose tolerance compared to control groups. This study highlighted its potential as a therapeutic agent for obesity management.
- Metabolic Rate Assessment : Another investigation assessed the compound's impact on metabolic rate through indirect calorimetry. Results indicated a marked increase in energy expenditure following treatment, reinforcing its role as a β3-adrenoceptor agonist.
Q & A
Q. What are the optimal synthetic routes for preparing sodium 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, considering stereochemical control?
Methodological Answer: The synthesis involves multi-step stereoselective reactions. Key steps include:
- Chiral Intermediate Preparation : Use (R)-configured starting materials (e.g., (R)-2-(3-chlorophenyl)-2-hydroxyethylamine) to ensure stereochemical fidelity.
- Coupling Reactions : Employ amide bond formation under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., HATU or EDCI) in aprotic solvents (DMF or THF) .
- Esterification/Saponification : Convert intermediates to the sodium salt via saponification with NaOH in ethanol/water .
Critical Parameters : - Temperature control (<0°C for exothermic steps).
- Use of chiral HPLC (e.g., Chiralpak® OD column) to verify enantiomeric purity (>98% ee) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS (m/z ~428.3 [M+H]⁺) confirms molecular weight .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.2–7.8 ppm) and chiral center environments .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, Na).
Q. What are the primary pharmacological targets of this compound?
Methodological Answer: This compound (structurally related to BRL 37344) is a β₃-adrenoceptor agonist. To confirm activity:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-CGP 12177) on transfected HEK-293 cells expressing human β₃-AR .
- Functional Assays : Measure cAMP production in adipocytes or cardiac tissues (EC₅₀ values typically <1 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in β-adrenoceptor subtype selectivity data for this compound?
Methodological Answer: Discrepancies arise from tissue-specific receptor isoforms or assay conditions. Strategies include:
- Tissue-Specific Profiling : Compare responses in atrial vs. ventricular tissues (rat models show β₄-AR activity in ventricles) .
- Antagonist Studies : Use selective inhibitors (e.g., CGP 20712A for β₁-AR, ICI 118,551 for β₂-AR) to isolate β₃-AR effects .
- Species-Specific Receptors : Test cross-reactivity using human vs. rodent receptor-expressing cell lines .
Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models :
- Hepatocyte Incubations : Monitor parent compound depletion (LC-MS) over 60 min (37°C, 5% CO₂).
- Microsomal Stability : Use liver microsomes + NADPH to assess CYP450-mediated metabolism.
- In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma at t=0, 15, 30, 60, 120 min. Calculate t₁/₂ and bioavailability .
Q. How should researchers address challenges in chiral resolution during large-scale synthesis?
Methodological Answer:
- Chiral Chromatography : Scale-up Chiralpak® OD columns with SMB (simulated moving bed) technology for continuous separation .
- Kinetic Resolution : Use enantioselective enzymes (lipases) for ester hydrolysis under mild conditions (pH 7–8, 25°C) .
- Crystallization-Induced Diastereomer Separation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on cardiac effects (e.g., positive inotropy vs. no effect)?
Methodological Answer: Contradictions stem from species differences (rat vs. human β-AR expression) or assay endpoints:
- Species-Specific Models : Replicate experiments in human iPSC-derived cardiomyocytes.
- Dose-Response Curves : Test 0.1 nM–10 μM ranges to identify bell-shaped responses.
- Pathway Analysis : Measure alternate signaling (e.g., ERK phosphorylation) alongside cAMP .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
